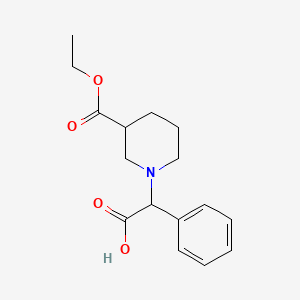![molecular formula C12H11N3O4 B1451444 2-[(5-méthyl-3-nitro-1H-pyrazol-1-yl)méthoxy]benzaldéhyde CAS No. 1177343-92-8](/img/structure/B1451444.png)
2-[(5-méthyl-3-nitro-1H-pyrazol-1-yl)méthoxy]benzaldéhyde
Vue d'ensemble
Description
2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is an organic compound with the molecular formula C12H11N3O4. It is a derivative of benzaldehyde, featuring a pyrazole ring substituted with a methyl and a nitro group.
Applications De Recherche Scientifique
2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde typically involves the reaction of 5-methyl-3-nitro-1H-pyrazole with 2-formylphenol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzoic acid.
Reduction: 2-[(5-methyl-3-amino-1H-pyrazol-1-yl)methoxy]benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(5-methyl-1H-pyrazol-1-yl)methoxy]benzaldehyde: Lacks the nitro group, which may result in different reactivity and biological activity.
2-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde: Lacks the methyl group, which may affect its steric properties and interactions with molecular targets.
Uniqueness
2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is unique due to the presence of both a nitro and a methyl group on the pyrazole ring. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-[(5-methyl-3-nitropyrazol-1-yl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-9-6-12(15(17)18)13-14(9)8-19-11-5-3-2-4-10(11)7-16/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMWXLCZCZDDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1COC2=CC=CC=C2C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine](/img/structure/B1451378.png)




